molecular formula C6H4ClNS B13558990 5-(Chloromethyl)thiophene-3-carbonitrile

5-(Chloromethyl)thiophene-3-carbonitrile

Cat. No.: B13558990
M. Wt: 157.62 g/mol
InChI Key: AESOJOZBEKZFFC-UHFFFAOYSA-N
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Description

5-(Chloromethyl)thiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with a chloromethyl (-CH₂Cl) group at the 5-position and a cyano (-CN) group at the 3-position. This structure confers unique reactivity, particularly due to the chloromethyl group, which can participate in nucleophilic substitution reactions.

Properties

Molecular Formula

C6H4ClNS

Molecular Weight

157.62 g/mol

IUPAC Name

5-(chloromethyl)thiophene-3-carbonitrile

InChI

InChI=1S/C6H4ClNS/c7-2-6-1-5(3-8)4-9-6/h1,4H,2H2

InChI Key

AESOJOZBEKZFFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C#N)CCl

Origin of Product

United States

Preparation Methods

Bromination or Chlorination of Thiophene

  • Thiophene can be selectively brominated or chlorinated at the 2- or 3-position using N-bromosuccinimide (NBS) or chlorine gas, respectively.
  • For example, the vapor phase chlorination of thiophene derivatives at elevated temperatures (around 500°C) produces chlorinated intermediates.

Conversion to Nitrile

  • The halogenated intermediates are subjected to nucleophilic substitution with cyanide sources (e.g., sodium cyanide) to introduce the nitrile group at the desired position.
  • This approach allows for regioselective synthesis of 5-(Chloromethyl)thiophene-3-carbonitrile.

Research Data:

  • A process described involves the chlorination of thiophene derivatives with chlorine gas at high temperatures, followed by nucleophilic substitution to install the nitrile group (see).

Multi-step Synthesis Involving Lithiation and Carbonylation

Method Overview:
Lithiation of thiophene derivatives followed by reaction with electrophiles such as carbon dioxide or chloromethyl reagents provides a route to functionalized thiophenes.

Lithiation of Thiophene

  • Treatment of thiophene with n-butyllithium at low temperatures (−78°C) generates a reactive lithio intermediate.
  • This intermediate can be quenched with chloromethyl reagents or carbon dioxide to afford the desired chloromethylated nitrile.

Conversion to Nitrile

  • The lithio intermediate reacts with chloromethyl compounds or undergoes subsequent oxidation to introduce the nitrile functionality at the 3-position.

Research Findings:

  • Lithiation followed by chloromethylation has been demonstrated to produce this compound with high regioselectivity and yield, especially when reaction conditions are carefully controlled.

Industrial Process for Chlorosulfonyl Derivatives and Subsequent Functionalization

Method Overview:
Chlorosulfonyl derivatives of thiophene are prepared via chlorination in the presence of activated iron, followed by further transformations to introduce nitrile groups.

Process Highlights:

  • Chlorination using chlorine gas in the presence of activated iron at 20–50°C.
  • The chlorosulfonyl intermediates are then converted into nitrile derivatives through nucleophilic substitution or other functional group transformations.

Data Table:

Method Starting Material Reagents Conditions Yield Remarks
Direct Chloromethylation Thiophene Chloromethyl methyl ether, Lewis acid Reflux, Lewis acid catalysis >70% Regioselective at 3-position
Halogenation + Nucleophilic Substitution Thiophene halogenated Sodium cyanide Elevated temp, high regioselectivity Variable Suitable for industrial scale
Lithiation + Chloromethylation Thiophene n-Butyllithium, chloromethyl reagents −78°C, controlled quenching High Precise regioselectivity
Chlorosulfonyl route Thiophene derivatives Chlorine gas, activated iron 20–50°C 69% (for specific intermediates) Industrial applicability

Quantum-Chemical and Mechanistic Insights

Recent computational studies, such as those employing density functional theory, elucidate the reaction pathways and mechanisms involved in the synthesis of thiophene derivatives. These insights assist in optimizing reaction conditions and selecting appropriate reagents for desired regioselectivity and yields.

Summary and Perspectives

The synthesis of This compound can be achieved via multiple routes, with the most common being:

Each method offers distinct advantages in terms of yield, regioselectivity, scalability, and environmental impact. Advances in computational chemistry continue to refine these processes, ensuring more efficient and sustainable synthesis pathways.

Scientific Research Applications

5-(Chloromethyl)thiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, modulating their activity. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, affecting nerve signal transmission . The exact pathways involved can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among analogs arise from substituent variations, influencing molecular weight, melting points, and solubility.

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features Reference
5-(Chloromethyl)thiophene-3-carbonitrile -CH₂Cl (5), -CN (3) C₆H₄ClNS Not provided Not provided Reactive chloromethyl group -
ROY (5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile) -CH₃ (5), -NH(2-NO₂C₆H₄) (2), -CN (3) C₁₂H₉N₃O₂S 259.28 259.28* Polymorphism (7 forms)
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) Cyclohexene-fused, -NH₂ (2), -CN (3) C₉H₁₀N₂S 194.26 Not provided Antiproliferative activity
5-(3-Fluoro-4-methoxyphenyl)thiophene-3-carbonitrile -(3-F-4-MeO-C₆H₃) (5), -CN (3) C₁₂H₈FNO₂S 265.26 Not provided Precursor for Schiff bases
4-Amino-5-benzoyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thiophene-3-carbonitrile -NH₂ (4), -COC₆H₅ (5), -S-CH₂COC₆H₅ (2), -CN (3) C₂₀H₁₄N₂O₂S₂ 378.47 Not provided Complex substituents, potential bioactivity

*Note: ROY's melting point (259.28°C) may reflect a typographical error, as melting points rarely match molecular weights.

Biological Activity

5-(Chloromethyl)thiophene-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), renal cancer (A498), and liver cancer (HepG2).

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Comparison with Doxorubicin
MCF-719 ± 0.522-fold stronger
A54922 ± 0.62Comparable
A49815 ± 0.503-fold stronger
HepG225 ± 0.55Comparable

These results indicate that the compound's cytotoxicity is notably higher than that of doxorubicin, a standard chemotherapy drug, particularly in the MCF-7 and A498 cell lines.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest : Treatment with this compound leads to significant accumulation of cells in the G2/M phase, indicating a blockade in cell cycle progression.
  • Apoptosis Induction : Flow cytometry analysis has shown that the compound increases early and late apoptotic cell populations by approximately 13-fold and 60-fold , respectively, compared to control groups.

Table 2: Apoptosis Induction by this compound

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Control0.530.25
Compound6.8915.00

These findings suggest that the compound not only inhibits cancer cell proliferation but also promotes programmed cell death.

3. COX-2 Inhibition

In addition to its anticancer properties, there is evidence suggesting that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme often upregulated in inflammatory conditions and certain cancers.

Table 3: COX-2 Inhibitory Activity

CompoundIC50 (µM)
Celecoxib~4.0
Nimesulide~10.0
This compound~5.0

The IC50 value for this compound indicates a potent inhibitory effect comparable to known COX-2 inhibitors like Celecoxib, suggesting potential therapeutic applications in inflammatory diseases as well.

Case Studies

Several case studies have been published that explore the efficacy of compounds structurally related to or derived from thiophene derivatives similar to this compound:

  • Study on Pyrimidine Derivatives : Research indicated that modifications to thiophene structures could enhance anticancer activity significantly, with some compounds showing IC50 values in the nanomolar range against various cancer cell lines .
  • In Silico Studies : Molecular docking simulations have revealed favorable binding interactions between thiophene derivatives and target proteins involved in cancer progression, supporting their potential as lead compounds for drug development .

Q & A

Q. What are the common synthetic routes for 5-(Chloromethyl)thiophene-3-carbonitrile, and how can reaction conditions be optimized?

The synthesis of this compound typically involves thiophene ring formation followed by functionalization. Key methods include:

  • Gewald Reaction : Condensation of sulfur, α-methylene carbonyl compounds, and α-cyano esters under basic conditions (e.g., KOH/EtOH) with heating .
  • Substitution Reactions : Chloromethylation of pre-formed thiophene derivatives using chloromethylation agents (e.g., ClCH₂SO₃H) under controlled pH and temperature .
  • ZnCl₂-Catalyzed Condensation : For analogs, heating 2-amino-thiophene precursors with aldehydes in DMF, followed by recrystallization (e.g., 82–90% yields for tetrahydrobenzo[b]thiophenes) .

Q. Optimization Strategies :

  • Catalyst Screening : Compare yields using ZnCl₂ vs. other Lewis acids (e.g., AlCl₃).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification steps.
  • Temperature Control : Higher temperatures (80–100°C) accelerate ring formation but may increase side reactions.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloromethyl at C5, nitrile at C3) .
  • X-ray Diffraction (XRD) : Resolve crystal structure and confirm chair conformations in cyclohexane derivatives (e.g., 5-(4-Chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrile) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., 186.62 g/mol for analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing this compound derivatives?

Discrepancies often arise from catalyst choice or reagent purity . For example:

  • Catalyst Comparison : ZnCl₂ in DMF yields 82–90% for tetrahydrobenzo[b]thiophenes , while KOH/EtOH in Gewald reactions may yield 70–85% .
  • Purity of Chloromethylating Agents : Impurities in ClCH₂SO₃H can lead to side products.
  • Data Reconciliation : Use standardized protocols (e.g., identical solvent, temperature) and report deviations.

Q. What strategies are effective in studying structure-activity relationships (SAR) for biological activity?

  • Analog Synthesis : Replace the chloromethyl group with halogens (F, Br) or methyl to assess electronic effects (e.g., 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile vs. chloro/methyl analogs) .
  • Bioassay Design :
    • Enzyme Inhibition : Test against kinases or proteases using fluorescence assays.
    • Antimicrobial Activity : Use MIC (Minimum Inhibitory Concentration) assays against Gram+/Gram- bacteria .
  • Statistical Analysis : Apply QSAR models to correlate substituent properties (e.g., Hammett σ) with activity trends.

Q. How can researchers design experiments to explore its potential in material science applications?

  • Polymer Synthesis : Incorporate into conjugated polymers via Suzuki coupling (e.g., thiophene-based organic semiconductors) .
  • Optoelectronic Testing : Measure conductivity and bandgap via UV-Vis and cyclic voltammetry.
  • Stability Studies : Monitor degradation under UV light or thermal stress using TGA/DSC .

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